molecular formula C11H12ClNO2S2 B2525910 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-28-9

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2525910
CAS No.: 2034553-28-9
M. Wt: 289.79
InChI Key: RUUCSVLSJRWWPN-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chlorinated phenyl sulfonyl chloride with a bicyclic amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the bicyclic structure.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or thiol derivatives.

Scientific Research Applications

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound within biological systems, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
  • 5-((3-Iodophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
  • 5-((3-Methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Uniqueness

5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

5-(3-chlorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S2/c12-8-2-1-3-11(4-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUCSVLSJRWWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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